molecular formula C10H7ClFNO B1521598 2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole CAS No. 1152546-37-6

2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole

Cat. No. B1521598
CAS RN: 1152546-37-6
M. Wt: 211.62 g/mol
InChI Key: HAPVCPWILRMUPT-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole” is a chemical compound with the molecular formula C9H6ClFN2O . It has a molecular weight of 212.61 . The compound is typically stored at room temperature and is a solid in its physical form .


Synthesis Analysis

While specific synthesis methods for “2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole” were not found, there are general methods for synthesizing similar compounds. For instance, protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds . This method involves a radical approach and has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .


Molecular Structure Analysis

The InChI code for “2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole” is 1S/C9H6ClFN2O/c10-5-8-12-13-9(14-8)6-2-1-3-7(11)4-6/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole” were not found, boronic esters, which are similar compounds, have been known to undergo various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical And Chemical Properties Analysis

“2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole” is a solid at room temperature . It has a molecular weight of 212.61 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Organic Synthesis and Chemical Properties

Synthetic Scaffolds and Fluorophore Design : Research has highlighted the utility of halogen-substituted oxazoles, including compounds structurally similar to 2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole, as reactive scaffolds for synthetic elaboration. For instance, 2-(halomethyl)-4,5-diaryloxazoles have been effectively used for the preparation of various alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles, demonstrating their versatility in synthetic chemistry (Patil & Luzzio, 2016).

Fluorocyclization Processes : The development of sustainable synthesis methods for fluorinated oxazoles, such as the electrochemical fluorocyclization of N-propargylamides to 5-fluoromethyl-2-oxazoles, showcases the role of these compounds in advancing green chemistry practices (Herszman, Berger, & Waldvogel, 2019).

Photophysical Properties and Sensing Applications

Environment-Sensitive Fluorescent Probes : The study of 2'-hydroxy derivatives of 2,5-diaryl-1,3-oxazole as environment-sensitive fluorescent probes illustrates the application of oxazole derivatives in biophysical research. These compounds are utilized to monitor physicochemical properties of lipid membranes, providing insights into membrane dynamics and interactions (Posokhov & Kyrychenko, 2018).

Fluorescent Enhancement with G-Quadruplex Interaction : Oxazole-type fluorophores have been developed to show an increase in fluorescence intensity upon interaction with nucleic acids, particularly G-quadruplex structures. This interaction is pivotal for nucleic acid sensing and fluorescence imaging, highlighting the application of oxazole derivatives in molecular biology and diagnostics (Ma et al., 2021).

Advanced Materials and Technology

Biheteroaryl Fluorophores via Oxidative Cross-Coupling : The construction of a library of donor-acceptor-type biheteroaryl fluorophores, which exhibit tunable emissions and high quantum yields, demonstrates the application of oxazole derivatives in the development of novel fluorescent materials. These materials have potential uses in near-infrared (NIR) probes for mitochondria imaging, offering advancements in cellular imaging and diagnostics (Cheng et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, “5-(ChloroMethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

2-(chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c11-5-10-13-6-9(14-10)7-2-1-3-8(12)4-7/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPVCPWILRMUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole
Reactant of Route 2
2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole
Reactant of Route 3
2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole
Reactant of Route 5
2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole

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